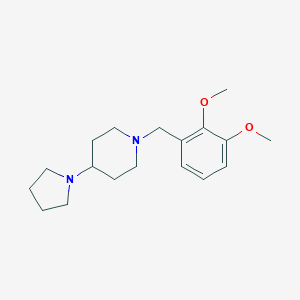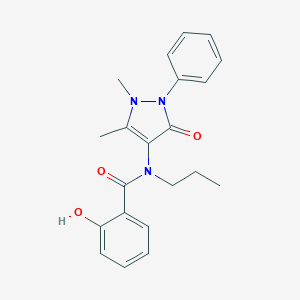
1-(2,3-Dimethoxybenzyl)-4-(pyrrolidin-1-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dimethoxybenzyl)-4-(pyrrolidin-1-yl)piperidine, also known as DMPP, is a chemical compound that has been studied extensively for its potential as a therapeutic agent. This compound belongs to the class of piperidine derivatives and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
1-(2,3-Dimethoxybenzyl)-4-(pyrrolidin-1-yl)piperidine acts as a sigma-1 receptor agonist, which leads to the modulation of various intracellular signaling pathways. This modulation can lead to a variety of biochemical and physiological effects, including the regulation of calcium ion channels, the modulation of protein folding, and the inhibition of apoptosis.
Biochemical and Physiological Effects:
1-(2,3-Dimethoxybenzyl)-4-(pyrrolidin-1-yl)piperidine has been shown to have a wide range of biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and pain management. It has also been shown to have potential as a treatment for addiction, as it has been shown to reduce the reinforcing effects of drugs of abuse.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,3-Dimethoxybenzyl)-4-(pyrrolidin-1-yl)piperidine has several advantages for use in lab experiments, including its high purity and affinity for the sigma-1 receptor. However, its potential for off-target effects and its limited solubility in aqueous solutions can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2,3-Dimethoxybenzyl)-4-(pyrrolidin-1-yl)piperidine, including the development of more selective sigma-1 receptor agonists, the investigation of its potential as a treatment for neurodegenerative diseases, and the exploration of its effects on other cellular processes beyond calcium signaling and protein folding. Additionally, further research is needed to fully understand the mechanisms underlying its potential as a treatment for addiction.
In conclusion, 1-(2,3-Dimethoxybenzyl)-4-(pyrrolidin-1-yl)piperidine is a promising compound with a wide range of potential therapeutic applications. Further research is needed to fully understand its mechanisms of action and to develop more selective analogs with fewer off-target effects.
Synthesemethoden
1-(2,3-Dimethoxybenzyl)-4-(pyrrolidin-1-yl)piperidine can be synthesized using a variety of methods, including the reductive amination of 1-(2,3-dimethoxyphenyl)propan-2-one with pyrrolidine and sodium borohydride. This method produces 1-(2,3-Dimethoxybenzyl)-4-(pyrrolidin-1-yl)piperidine with high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dimethoxybenzyl)-4-(pyrrolidin-1-yl)piperidine has been studied for its potential as a therapeutic agent in a variety of areas, including neuroprotection, pain management, and addiction treatment. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in a variety of cellular processes, including calcium signaling, protein folding, and cell survival.
Eigenschaften
Produktname |
1-(2,3-Dimethoxybenzyl)-4-(pyrrolidin-1-yl)piperidine |
|---|---|
Molekularformel |
C18H28N2O2 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C18H28N2O2/c1-21-17-7-5-6-15(18(17)22-2)14-19-12-8-16(9-13-19)20-10-3-4-11-20/h5-7,16H,3-4,8-14H2,1-2H3 |
InChI-Schlüssel |
NQRGRCNODGWSQL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CN2CCC(CC2)N3CCCC3 |
Kanonische SMILES |
COC1=CC=CC(=C1OC)CN2CCC(CC2)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B246880.png)

![N-[3-(benzyloxy)-4-methoxybenzyl]-1-methoxypropan-2-amine](/img/structure/B246883.png)

methanone](/img/structure/B246890.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B246891.png)

![N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide](/img/structure/B246894.png)


![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B246898.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B246900.png)

